Norbraylin

Übersicht

Beschreibung

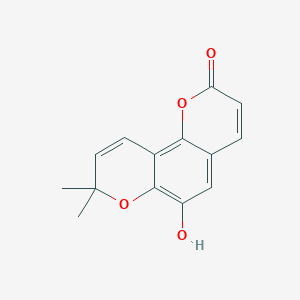

Norbraylin is a natural prenylated coumarin, primarily known for its role as a phosphodiesterase 4D2 inhibitor. It is derived from the plant Toddalia asiatica and has a molecular formula of C14H12O4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Norbraylin is typically isolated from the roots of Toddalia asiatica. The extraction process involves several steps, including solvent extraction, purification, and crystallization.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Toddalia asiatica. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is further purified using techniques such as column chromatography to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Norbraylin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Norbraylin is classified as a sesquiterpene, a class of compounds known for their diverse biological activities. Its structure consists of a complex arrangement of carbon, hydrogen, and oxygen atoms, which contributes to its functional properties.

Pharmacological Applications

1. Antimicrobial Activity

this compound has shown promise in combating microbial infections. Research indicates that compounds derived from plants containing this compound exhibit antifungal properties. For instance, studies have isolated coumarins from Coriaria species that display significant antifungal activity, suggesting that this compound may contribute to this effect .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. In vitro studies have demonstrated that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs . This property is particularly relevant in treating conditions such as rheumatoid arthritis.

3. Neuroprotective Effects

Recent findings suggest that this compound may possess neuroprotective properties. In vivo studies have indicated that certain derivatives of this compound can reduce seizure activity in animal models, highlighting its potential use in neurological disorders .

Case Studies

Case Study 1: Antifungal Activity

A study focused on isolating antifungal coumarins from Coriaria nepalensis demonstrated that this compound and its derivatives exhibited significant activity against various fungal strains. The research utilized high-performance liquid chromatography (HPLC) to quantify the bioactive compounds and assess their efficacy .

Case Study 2: Anti-inflammatory Research

In another study examining the anti-inflammatory effects of this compound, researchers employed various chromatographic techniques to isolate active constituents from plant extracts. The results indicated that this compound significantly inhibited pro-inflammatory cytokines in cell cultures, suggesting its therapeutic potential in inflammatory diseases .

Data Tables

Wirkmechanismus

Norbraylin exerts its effects by inhibiting the enzyme phosphodiesterase 4D2. This inhibition leads to an increase in cyclic adenosine monophosphate levels within cells, which in turn affects various cellular processes such as inflammation and cell proliferation. The molecular targets of this compound include the active site of phosphodiesterase 4D2, where it binds and prevents the enzyme from degrading cyclic adenosine monophosphate .

Vergleich Mit ähnlichen Verbindungen

Theobromine: A xanthine alkaloid used as a bronchodilator and vasodilator.

Doxofylline: A methylxanthine derivative used in the treatment of asthma.

Apremilast: A potent phosphodiesterase 4 inhibitor with anti-inflammatory properties.

Theophylline: A methyl xanthine derivative with diuretic and bronchodilator activities.

Uniqueness of Norbraylin: this compound’s uniqueness lies in its natural origin and its specific inhibitory action on phosphodiesterase 4D2. Unlike other similar compounds, this compound is derived from a plant source and has a distinct prenylated coumarin structure, which contributes to its unique biological activities and potential therapeutic applications .

Biologische Aktivität

Norbraylin, a natural prenylated coumarin derived from the roots of Toddalia asiatica, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and has a unique structure that contributes to its biological activity. The compound exhibits the following properties:

- Molecular Weight : 244.24 g/mol

- CAS Number : 60796-64-7

- IC50 Value : 7.15 μM as a PDE4D2 inhibitor .

1. Phosphodiesterase Inhibition

This compound primarily acts as an inhibitor of phosphodiesterase 4D2 (PDE4D2), an enzyme implicated in various inflammatory processes. The inhibition of this enzyme can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in regulating inflammation and immune responses .

| Activity | Mechanism | IC50 Value |

|---|---|---|

| PDE4D2 Inhibition | Increases cAMP levels, reducing inflammation | 7.15 μM |

2. Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of ovarian cancer cells (SKOV3) with significant efficacy .

| Cell Line | IC50 Value | Effect |

|---|---|---|

| SKOV3 (Ovarian) | 4.67 μM | Cytotoxicity observed |

| HEK293 (Human) | >100 μM | Low cytotoxicity |

3. Antimicrobial Activity

This compound has also demonstrated antimicrobial properties, particularly against pathogenic fungi and bacteria. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

Study on Cytotoxic Effects

A study published in ScienceDirect examined the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that this compound significantly inhibited cell growth in SKOV3 cells while exhibiting minimal toxicity towards normal human epithelial cells (HEK293). This selectivity underscores its potential as a therapeutic agent with fewer side effects compared to conventional chemotherapeutics .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against common pathogens. The results highlighted its effectiveness in inhibiting the growth of fungal species, suggesting that this compound could be explored further for developing antifungal treatments .

Eigenschaften

IUPAC Name |

6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPWMLRFDXSKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346491 | |

| Record name | Norbraylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60796-64-7 | |

| Record name | Norbraylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Norbraylin?

A1: this compound has demonstrated vasorelaxing properties in research studies []. While the exact mechanism of action requires further investigation, this finding suggests potential applications in addressing conditions related to vasoconstriction.

Q2: Has this compound been explored as a potential quality marker for herbal medicines?

A3: Yes, recent research has investigated the use of this compound as a potential quality marker for Toddalia asiatica, a traditional Chinese medicine []. Due to variations in the chemical composition of herbal medicines based on factors like geographical origin and harvesting time, identifying reliable quality markers is crucial for ensuring consistent therapeutic effects. The study by [] suggests that this compound, along with other compounds, could serve as a quality marker for Toddalia asiatica.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.